molecular formula C12H16O3 B8690953 Methyl 3-methoxy-5-propylbenzoate CAS No. 647855-86-5

Methyl 3-methoxy-5-propylbenzoate

Cat. No.: B8690953
CAS No.: 647855-86-5
M. Wt: 208.25 g/mol
InChI Key: CJKJGUYVIHACEQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-propylbenzoate is a benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 3-position and a propyl (-C₃H₇) substituent at the 5-position of the aromatic ring, esterified with a methyl group.

Properties

CAS No.

647855-86-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-methoxy-5-propylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-5-9-6-10(12(13)15-3)8-11(7-9)14-2/h6-8H,4-5H2,1-3H3

InChI Key

CJKJGUYVIHACEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

The following table synthesizes key properties of Methyl 3-methoxy-5-propylbenzoate and analogous compounds, inferred from structural analysis and available data on related esters:

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Source/Application
This compound ~208.24 (estimated) ~280–300 (estimated) Methoxy, propyl, methyl ester Synthetic/Pharmaceutical intermediates
Sandaracopimaric acid methyl ester ~332.5 (literature-based) N/A Diterpene, methyl ester Natural resin (Austrocedrus chilensis)
Torulosic acid methyl ester ~318.5 (literature-based) N/A Labdane diterpene, methyl ester Natural resin (Austrocedrus chilensis)
Methyl salicylate 152.15 222 Hydroxyl, methyl ester Synthetic fragrance/volatile organic compound

Key Observations:

Structural Complexity: this compound exhibits greater hydrophobicity than methyl salicylate due to its longer alkyl chain (propyl vs. hydroxyl), reducing water solubility but enhancing compatibility with nonpolar solvents .

Thermal Stability : The estimated higher boiling point (~280–300°C) compared to methyl salicylate (222°C) suggests stronger intermolecular forces from the aromatic substituents, aligning with trends observed in methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) .

Natural vs. Synthetic Origins : Unlike resin-derived diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound is primarily synthetic, limiting its presence in natural matrices .

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